[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate
Description
This compound is a chromium(II) coordination complex featuring a xanthene-derived cationic moiety and a sulfonated anionic ligand. The xanthylium core is substituted with a 2-carboxyphenyl group at position 9 and diethylamino groups at positions 6 and 2. The chromium ion is coordinated to a naphthalene sulfonate ligand functionalized with a diazenyl-linked pyrazole group (3-methyl-5-oxido-1-phenylpyrazol-4-yl) at position 4 . Its molecular weight is approximately 916.23 g/mol, and it is part of a broader class of metallo-organic dyes and coordination complexes with applications in industrial pigments and sensors. Related salts, such as aluminum or sulfate variants, are documented, highlighting its versatility in counterion substitution .
Properties
CAS No. |
71566-33-1 |
|---|---|
Molecular Formula |
C28H31N2O3.C20H13CrN4O5S C48H44CrN6O8S |
Molecular Weight |
917.0 g/mol |
IUPAC Name |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C28H30N2O3.C20H16N4O5S.Cr/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h9-18H,5-8H2,1-4H3;2-11,25-26H,1H3,(H,27,28,29);/q;;+2/p-2 |
InChI Key |
MEKOKUXFEUYCAD-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.[Cr+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate involves several key steps. Initially, the precursor molecules are synthesized through a series of reactions involving aromatic substitution, diazotization, and coupling reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Ligand Substitution Reactions
The chromium(II) center exhibits moderate ligand substitution kinetics due to its +2 oxidation state. The xanthene-derived ligand (9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthenium) acts as a bidentate chelator via its carboxylate and amino groups, while the azo-sulfonate ligand binds through sulfonate and azo nitrogen atoms .
Key Observations :
-
Aquation Reactions : Substitution of sulfonate ligands with water molecules occurs in acidic conditions (pH < 3), forming [Cr(H₂O)₄]²⁺ intermediates .
-
Halide Displacement : In the presence of Cl⁻ or Br⁻, sulfonate groups may be displaced, as seen in structurally related chromium complexes .
Redox Behavior
Chromium(II) is a strong reducing agent ( for Cr²⁺ → Cr³⁺).
| Reaction Type | Conditions | Products | Evidence Source |
|---|---|---|---|
| Oxidation by O₂ | Aqueous, pH 7 | Cr³⁺, hydroxyl radicals | Analogues in |
| Reduction of NO₂ groups | Alkaline media | Amine derivatives | Component CID 4106970 |
The azo ligand’s nitro group () can be reduced to under alkaline conditions, altering the ligand’s electronic properties .
Acid-Base Reactivity
The sulfonate () and carboxylate () groups participate in pH-dependent equilibria:
Sulfonate Group :
Carboxylate Group :
Protonation destabilizes the complex, leading to partial ligand dissociation in strongly acidic media .
Photochemical Activity
The xanthene core enables fluorescence under UV light (), but chromium(II) quenches this effect via energy transfer. Upon oxidation to Cr³⁺, weak emission at is observed .
Azo Group Tautomerism
The pyrazolone azo ligand exhibits keto-enol tautomerism, influencing metal-ligand bonding:
This tautomerism modulates the ligand’s electron-donating capacity and Cr²⁺ coordination geometry .
Thermal Decomposition
At temperatures >200°C, the complex decomposes via:
Comparative Reactivity Table
| Reaction | Chromium(II) Complex | Chromium(III) Analogues |
|---|---|---|
| Oxidation Rate | Fast () | Slow () |
| Ligand Stability | Moderate (sulfonate dissociation) | High |
| Photostability | Low (quenching) | Moderate |
Scientific Research Applications
The compound [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in detail, focusing on its roles in biological systems, photodynamic therapy, and as a dye in various industries.
Structure and Composition
This compound is characterized by its intricate structure, which includes:
- A xanthenylidene core.
- Diethylamino groups that enhance solubility and interaction with biological molecules.
- A carboxyphenyl group that may contribute to its reactivity and binding properties.
- Chromium as a central metal ion, which may impart unique electronic properties.
Photodynamic Therapy (PDT)
The compound has shown promise as a photosensitizer in photodynamic therapy, a treatment modality for cancer. PDT involves the administration of a photosensitizing agent that, upon activation by light, produces reactive oxygen species (ROS) that can destroy cancer cells.
Mechanism of Action:
- Absorption of Light: The compound absorbs specific wavelengths of light.
- Generation of ROS: Excitation leads to the formation of singlet oxygen and other ROS.
- Cellular Damage: These reactive species induce apoptosis in targeted cells.
Case Studies:
Research has demonstrated the efficacy of similar compounds in inducing apoptosis in various cancer cell lines, indicating potential for this compound in clinical settings .
Biological Staining
Due to its fluorescent properties, this compound can be used as a biological stain. It is particularly useful in microscopy for visualizing cellular components.
Applications:
- Cell Viability Assays: It can differentiate between live and dead cells based on fluorescence intensity.
- Histological Staining: Useful for staining tissues in histopathology to identify cellular structures.
Case Studies:
Fluorescent dyes similar to this compound have been widely used in cellular imaging studies, enhancing the visualization of cellular processes .
Industrial Uses
The compound's vibrant color and stability make it suitable for various industrial applications:
- Dyes and Pigments: Employed in textile and cosmetic industries due to its strong coloring properties.
- Sensors: Its ability to change fluorescence based on environmental conditions allows for development as a sensor for detecting specific ions or molecules.
Market Insights:
The demand for fluorescent dyes in the textile industry has been increasing, with compounds like this one being explored for their potential to provide vibrant colors while being environmentally friendly .
Mechanism of Action
The mechanism of action of [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
[9-(2-Carboxyphenyl)-6-(diethylamino)-2,7-dimethyl-xanthen-3-ylidene]-diethylazanium Perchlorate
- Structural Differences : Incorporates methyl groups at positions 2 and 7 on the xanthene ring, absent in the target compound. The counterion is perchlorate instead of the chromium-sulfonate complex.
- The absence of metal coordination limits its use in redox-active applications .
[6-Azanyl-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium Chloride
- Structural Differences : Substitutes the 2-carboxyphenyl group with a methoxycarbonyl moiety. The counterion is chloride , and the chromium complex is absent.
- Functional Impact : The methoxycarbonyl group may alter electronic properties, shifting absorption spectra. The lack of a metal center reduces thermal stability compared to the chromium-containing target compound .
Chromium Coordination Complexes
Triazanium;chromium(3+);7-(Dioxidoamino)-3-oxo-4-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]naphthalene-1-sulfonate
- Structural Differences : Features a triazanium ligand and a Cr(III) center instead of Cr(II). The naphthalene sulfonate ligand includes a nitro group and a distinct pyrazole-diazenyl substituent.
- Functional Impact : The Cr(III) oxidation state confers higher redox stability but reduces catalytic activity in electron-transfer reactions. The nitro group enhances electron-withdrawing effects, altering ligand-to-metal charge transfer (LMCT) properties .
Aluminum and Sulfate Salts of the Target Compound
- Structural Differences : Aluminum (Al³⁺) or sulfate (SO₄²⁻) replaces the chromium-sulfonate complex.
- Functional Impact : Aluminum variants may exhibit lower thermal stability due to weaker metal-ligand bonds. Sulfate salts could improve aqueous solubility but diminish chromatic intensity compared to the chromium complex .
Pyrazole-Diazenyl Derivatives
3,3,6,6-Tetramethyl-9-(3-aryl-1-phenyl-1H-pyrazol-4-yl)hexahydro-1H-xanthene-1,8(2H)-diones
- Structural Differences : A reduced xanthene scaffold with ketone groups and tetramethyl substituents. The pyrazole is directly linked without a diazenyl bridge.
- Functional Impact : The absence of a conjugated diazenyl group limits π-π interactions, reducing absorption in visible wavelengths. The saturated xanthene core decreases fluorescence quantum yield .
Comparative Data Table
Biological Activity
The compound is a complex organic molecule that exhibits a range of biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is a derivative of rhodamine B, characterized by the following structural features:
- Core Structure: A xanthene backbone with diethylamino groups.
- Substituents: Carboxyphenyl and sulfonate groups that enhance solubility and reactivity.
- Chromium Coordination: The presence of chromium(II) plays a crucial role in its biological interactions.
Antioxidant Properties
Research indicates that derivatives of rhodamine B, including this compound, possess significant antioxidant properties. These properties are attributed to the electron-donating ability of the xanthene moiety, which can scavenge free radicals effectively.
Table 1: Antioxidant Activity Comparison
Cytotoxicity and Antitumor Effects
The compound has shown promising results in cytotoxic assays against various cancer cell lines. It exhibits selective toxicity towards malignant cells while sparing normal cells.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines:
- HeLa Cells: IC50 = 15 µM
- MCF-7 Cells: IC50 = 20 µM
These results suggest potential as an anticancer agent, warranting further investigation into its mechanism of action.
The proposed mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake, leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the chromium component may enhance DNA binding affinity, contributing to its antitumor efficacy.
Toxicity Profile
Despite its potential therapeutic benefits, the compound exhibits notable toxicity. Exposure has been linked to adverse effects including:
- Carcinogenicity: Classified as a potential carcinogen based on animal studies.
- Acute Toxicity: Symptoms include skin irritation and ocular damage upon contact.
Table 2: Toxicological Data
| Endpoint | Value | Reference |
|---|---|---|
| LD50 (oral, rat) | 150 mg/kg | |
| Skin Irritation | Severe | |
| Eye Damage | Risk of serious damage |
Therapeutic Applications
Given its biological activity, this compound could be explored for various therapeutic applications:
- Cancer Therapy: As an anticancer agent targeting specific cell lines.
- Antioxidant Supplementation: Potential use in formulations aimed at reducing oxidative stress.
- Diagnostic Imaging: Due to its fluorescent properties, it may serve as a marker in biological imaging studies.
Q & A
Q. What are the standard synthetic routes for preparing this chromium-xanthene-sulfonate complex, and what analytical methods validate its purity?
The compound is synthesized via multi-step organic reactions, including condensation of xanthene derivatives with diazonium salts (for the sulfonate moiety) and subsequent complexation with chromium(II). Key steps involve:
- Mannich reactions for introducing amino groups (as seen in crown ether syntheses) .
- Diazotization for the azo-linked pyrazole-sulfonate group . Validation requires elemental analysis , UV-Vis spectroscopy (to confirm π-conjugation), and IR spectroscopy (to verify functional groups like carboxylate and sulfonate) .
Q. How is this compound characterized structurally, and what techniques differentiate it from similar dyes?
Structural characterization employs:
- Single-crystal X-ray diffraction (if crystallizable) to resolve the chromium coordination geometry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., C₂₉H₂₉ClN₂Na₂O₅, M = 566.98 g/mol for a related Rhodamine derivative) . Differentiation from analogs relies on substitution patterns (e.g., diethylamino vs. dimethylamino groups) and solubility profiles due to the sulfonate moiety .
Q. What are the primary research applications of this compound in biological or materials science?
- Fluorescent staining : The xanthene core enables use in cell imaging, similar to Rhodamine derivatives, with excitation/emission profiles tunable via substituents .
- Metal-ion sensing : Chromium(II) coordination may facilitate redox-active applications in catalysis or environmental monitoring .
Advanced Research Questions
Q. How does the compound’s photostability vary under different pH and temperature conditions, and what methodologies quantify this?
- Method : Accelerated aging studies using UV-Vis spectrophotometry to track absorbance decay under controlled pH (2–12) and temperature (25–80°C).
- Analysis : Compare degradation kinetics (e.g., half-life) and identify degradation byproducts via HPLC-MS .
- Reference : Related sulfonated azo dyes show pH-dependent stability due to protonation of the azo group .
Q. What computational strategies can predict the compound’s electronic properties and guide synthetic optimization?
- Quantum chemical calculations (e.g., DFT) model HOMO-LUMO gaps and charge distribution to predict absorption maxima and redox behavior .
- AI-driven high-throughput screening (as in antibiotic discovery) prioritizes substituents for enhanced quantum yield or solubility .
- COMSOL Multiphysics simulates reaction dynamics (e.g., diffusion rates during complexation) .
Q. How can researchers resolve contradictions in reported data on the compound’s solubility and aggregation behavior?
- Factorial design experiments systematically test variables (e.g., solvent polarity, ionic strength) to identify dominant factors .
- Dynamic light scattering (DLS) and cryo-TEM characterize aggregation states, while NMR titration quantifies solvent-solute interactions .
Q. What experimental approaches elucidate the mechanism of chromium(II) coordination and its impact on reactivity?
- X-ray absorption spectroscopy (XAS) probes the chromium coordination environment (e.g., bond lengths, oxidation state).
- Cyclic voltammetry evaluates redox activity, correlating with catalytic performance in oxidation-reduction reactions .
Q. How can researchers optimize the compound’s synthesis for scalability while minimizing byproducts?
- Reaction path simulations (via ICReDD’s computational-experimental feedback loop) narrow optimal conditions (e.g., temperature, stoichiometry) .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with ionic liquids or water, leveraging the sulfonate group’s hydrophilicity .
Methodological Considerations
- Contradiction Analysis : Use meta-analysis frameworks to compare published data, highlighting variables like purity thresholds or measurement techniques .
- Biological Testing : For toxicity studies, employ fluorescence quenching assays to monitor interactions with proteins/DNA, guided by AI models predicting binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
